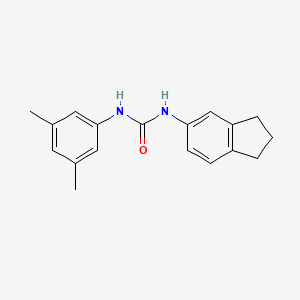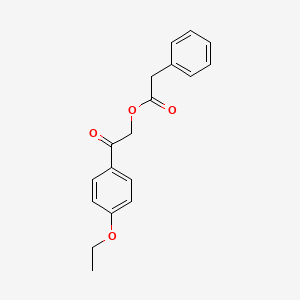
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW-501516 or Cardarine and has been studied extensively for its ability to activate PPAR-delta, a nuclear receptor that regulates lipid and glucose metabolism.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea activates PPAR-delta, a nuclear receptor that regulates lipid and glucose metabolism. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved energy metabolism. Additionally, PPAR-delta activation has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase endurance, improve glucose tolerance, and reduce insulin resistance. It has also been shown to increase muscle mass and improve lipid metabolism. Additionally, it has been investigated for its potential as a chemopreventive agent due to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for in vitro and in vivo studies. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, its potential for human use is still being investigated, and there are limitations to its use in lab experiments, such as its potential toxicity and lack of long-term safety data.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea. One potential direction is the investigation of its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes. Additionally, its potential as a chemopreventive agent for inflammatory diseases such as cancer could be further explored. Further studies are also needed to determine its long-term safety and potential toxicity in humans.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3,5-dimethylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethylphenyl)urea has been studied extensively for its potential applications in various fields such as sports medicine, metabolic disorders, and cancer research. In sports medicine, this compound has been shown to improve endurance and increase muscle mass in animal studies. In metabolic disorders, it has been studied for its ability to improve glucose tolerance and reduce insulin resistance. In cancer research, it has been investigated for its potential as a chemopreventive agent.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-8-13(2)10-17(9-12)20-18(21)19-16-7-6-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBJBVKVQSFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)

![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)

![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)

![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963431.png)